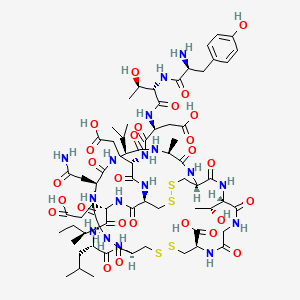
Tyr-Uroguanylin (mouse, rat)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyr-Uroguanylin (mouse, rat) is a polypeptide that belongs to the guanylin peptide family. It is primarily involved in the regulation of fluid and electrolyte transport in the intestines and kidneys. This compound is derived from the uroguanylin peptide and is known for its role in activating guanylyl cyclase C (GC-C), which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent physiological effects .
準備方法
Synthetic Routes and Reaction Conditions
Tyr-Uroguanylin (mouse, rat) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for Tyr-Uroguanylin is Tyr-Thr-Asp-Glu-Cys-Glu-Leu-Cys-Ile-Asn-Val-Ala-Cys-Thr-Gly-Cys, with disulfide bridges between Cys4-Cys12 and Cys8-Cys16 .
Industrial Production Methods
Industrial production of Tyr-Uroguanylin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The production process ensures high purity and consistency, making it suitable for research and potential therapeutic applications .
化学反応の分析
Types of Reactions
Tyr-Uroguanylin undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridges in the peptide can be reduced to free thiols, and the peptide can be oxidized to form new disulfide bonds .
Common Reagents and Conditions
Common reagents used in these reactions include dithiothreitol (DTT) for reduction and hydrogen peroxide (H2O2) for oxidation. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include reduced and oxidized forms of Tyr-Uroguanylin. The reduced form has free thiol groups, while the oxidized form has disulfide bridges .
科学的研究の応用
Tyr-Uroguanylin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in regulating fluid and electrolyte transport in the intestines and kidneys.
Medicine: Explored for potential therapeutic applications in treating conditions related to fluid imbalance and electrolyte disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
作用機序
Tyr-Uroguanylin exerts its effects by binding to and activating guanylyl cyclase C (GC-C) receptors on the surface of intestinal and renal epithelial cells. This activation leads to the production of cyclic guanosine monophosphate (cGMP), which in turn regulates ion channels and transporters involved in fluid and electrolyte balance. The molecular targets and pathways involved include the cystic fibrosis transmembrane conductance regulator (CFTR) and sodium-hydrogen exchangers (NHE) .
類似化合物との比較
Similar Compounds
Guanylin: Another member of the guanylin peptide family, involved in similar physiological processes.
Uroguanylin: The parent peptide of Tyr-Uroguanylin, with similar functions and mechanisms of action.
Renoguanylin: A related peptide with roles in renal function and fluid balance .
Uniqueness
Tyr-Uroguanylin is unique due to its specific amino acid sequence and the presence of tyrosine at the N-terminus. This modification may influence its binding affinity and activity compared to other guanylin peptides .
特性
分子式 |
C69H105N17O27S4 |
|---|---|
分子量 |
1732.9 g/mol |
IUPAC名 |
(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-10-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7-propan-2-yl-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |
InChI |
InChI=1S/C69H105N17O27S4/c1-10-30(6)52-67(110)78-40(21-46(71)90)61(104)83-51(29(4)5)66(109)73-31(7)55(98)80-43-25-115-114-24-42(81-58(101)38(16-18-49(94)95)75-60(103)41(22-50(96)97)79-68(111)54(33(9)88)85-56(99)36(70)20-34-11-13-35(89)14-12-34)62(105)76-37(15-17-48(92)93)57(100)77-39(19-28(2)3)59(102)82-44(63(106)84-52)26-116-117-27-45(69(112)113)74-47(91)23-72-65(108)53(32(8)87)86-64(43)107/h11-14,28-33,36-45,51-54,87-89H,10,15-27,70H2,1-9H3,(H2,71,90)(H,72,108)(H,73,109)(H,74,91)(H,75,103)(H,76,105)(H,77,100)(H,78,110)(H,79,111)(H,80,98)(H,81,101)(H,82,102)(H,83,104)(H,84,106)(H,85,99)(H,86,107)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32+,33+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-,53-,54-/m0/s1 |
InChIキー |
KIPAZOCVWKWHQY-ZLIXNVENSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


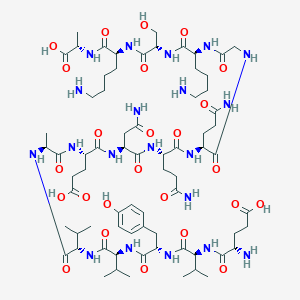
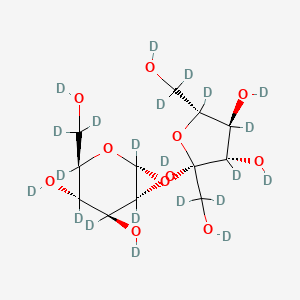

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
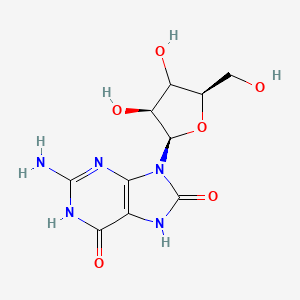
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
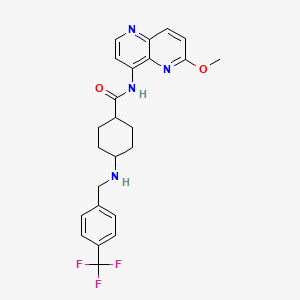
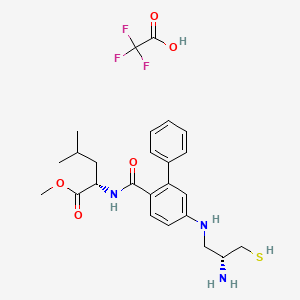
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)
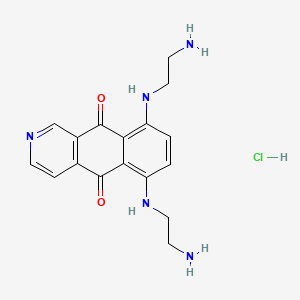
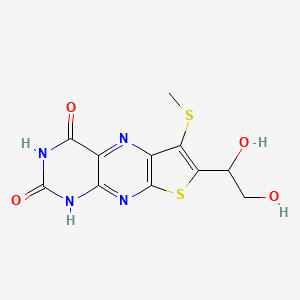

![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
